molecular formula C10H11ClFN B12978588 (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine CAS No. 1228561-46-3

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine

Cat. No.: B12978588
CAS No.: 1228561-46-3
M. Wt: 199.65 g/mol
InChI Key: KJDXZJUCMYYZNJ-VIFPVBQESA-N
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Description

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a phenyl ring substituted with chlorine at the 2-position and fluorine at the 3-position. Pyrrolidine scaffolds are widely utilized in drug design owing to their conformational rigidity and ability to mimic natural alkaloids. This compound’s molecular formula is C₁₀H₁₁ClF₂N, with a molecular weight of 214.65 g/mol (free base). Its structure combines halogenated aromatic moieties with a five-membered saturated ring, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

CAS No.

1228561-46-3

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(2S)-2-(2-chloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1

InChI Key

KJDXZJUCMYYZNJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC=C2)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under appropriate conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Scaling up the synthetic route to produce the compound in large quantities.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Automated Processes: Utilizing automated processes and equipment to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

While the search results do not specifically focus on the applications of "(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine," they do provide information on the biological activities and potential uses of similar pyrrolidine compounds, which can offer insights into the possible applications of the target compound.

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine: Biological Activity and Potential Applications
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine is a chiral compound that has attracted interest in medicinal chemistry because of its potential biological activities. The compound features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group. The presence of halogen substituents enhances its lipophilicity, which can influence its interaction with biological targets. This compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The precise pathways depend on the biological context in which the compound is studied.

Potential Biological Activities
Research indicates that similar compounds exhibit a range of biological activities:

  • Antimicrobial Activity Pyrrolidine derivatives have shown significant antimicrobial properties, with studies demonstrating antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity In vitro studies have revealed that this compound can exhibit cytotoxic effects against various cancer cell lines.
  • Anticancer Potential The compound's structural characteristics suggest potential as an anticancer agent. Research has identified pyrrolidine derivatives that act as inhibitors of key proteins involved in cancer progression, such as MDM2.

Data from Case Studies
Antibacterial Activity
One study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL.

CompoundMIC (μg/mL)Target Bacteria
This compound6.25Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Cytotoxicity Against Cancer Cells
Research on the cytotoxic effects of pyrrolidine derivatives showed that this compound had significant activity against various cancer cell lines.

Cell LineIC50 (μM)
HeLa5.0
MCF-76.5
A5497.0

Other Pyrrolidine Derivatives and Their Applications
Other search results refer to various pyrrolidine derivatives with potential applications:

  • Substituted heterocyclic compounds: Some pyrrolidine derivatives are being explored as potential pharmaceutical agents .
  • cis-3,4-diphenylpyrrolidine derivatives: These have been identified as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
  • (S)-2-(3-Fluorophenyl)pyrrolidine: This compound is listed in PubChem, suggesting its existence and potential research interest .

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features Similarity Score*
This compound Not provided C₁₀H₁₁ClF₂N 214.65 (free base) 2-Cl, 3-F Chlorine at 2-, fluorine at 3-position Reference
(S)-2-(2,5-Difluorophenyl)pyrrolidine HCl 1218935-59-1 C₁₀H₁₁F₂N·HCl 219.66 2-F, 5-F Two fluorines; lacks chlorine 0.98
2-(2,4-Difluorophenyl)pyrrolidine HCl 1189996-39-1 C₁₀H₁₁F₂N·HCl 219.66 2-F, 4-F Fluorines at 2- and 4-positions 0.98
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 2177258-16-9 C₁₀H₁₁F₂N·HCl 219.66 3-F, 4-F Fluorines at adjacent positions -
2-(2-Fluorophenyl)piperidine HCl 1185010-62-1 C₁₁H₁₃FClN 213.68 2-F (piperidine ring) Six-membered ring; fluorine at 2-position 0.96

*Similarity scores are derived from computational structural comparisons (e.g., Tanimoto index).

Substituent Position and Electronic Effects

  • Halogen Substitution : The target compound’s 2-Cl, 3-F substitution distinguishes it from analogs like (S)-2-(2,5-Difluorophenyl)pyrrolidine HCl, which lacks chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors compared to fluorine .
  • Fluorine Positioning : In 2-(2,4-Difluorophenyl)pyrrolidine HCl, fluorine at the 4-position introduces steric and electronic differences compared to the 3-F in the target compound. Meta-substitution (3-F) may alter π-π stacking interactions in biological systems .

Ring System Variations

  • Pyrrolidine vs. Piperidine’s chair conformation may reduce steric hindrance compared to pyrrolidine’s envelope conformation .

Stereochemical Considerations

  • Enantiomeric Specificity : The (S)-configuration in the target compound and analogs like (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl is critical for chiral recognition in biological systems. For example, (R)-enantiomers of related compounds (e.g., 1218935-60-4) exhibit distinct pharmacodynamic profiles due to mirror-image binding .

Pharmacological Potential

  • Enzyme Inhibitors : Analogous compounds act as RNA polymerase inhibitors (e.g., formamide derivatives in ) or CXCR2 antagonists .
  • Receptor Modulators : Fluorinated pyrrolidines are explored as serotonin receptor ligands, where halogen positioning impacts affinity and selectivity .

Biological Activity

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by a pyrrolidine ring attached to a phenyl group with both chloro and fluoro substituents. This unique structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C10H11ClFN
  • Molecular Weight : 199.65 g/mol
  • Structural Characteristics : The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to biological targets, which is critical for its pharmacological applications.

Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their activity. The unique electronic properties provided by the chloro and fluoro groups are believed to enhance its pharmacokinetic profile, suggesting improved efficacy compared to similar compounds.

Antimicrobial Activity

Recent studies have explored the potential of pyrrolidine derivatives, including this compound, as antimicrobial agents. The compound's ability to inhibit bacterial growth has been noted, particularly against multidrug-resistant strains. For example, related compounds have shown promising results against Pseudomonas aeruginosa, highlighting the importance of structural features in developing effective inhibitors .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research suggests that modifications in the pyrrolidine core can lead to compounds with significant cellular activity against various cancer cell lines. Studies have shown that structural alterations can enhance the compound's ability to penetrate tumor tissues and exert therapeutic effects .

Case Studies

  • Inhibition of PBP3 : A study identified pyrrolidine derivatives as potential inhibitors of penicillin-binding protein 3 (PBP3), a target crucial for bacterial survival. The structure-activity relationship indicated that specific substitutions could enhance inhibitory potency, making these compounds candidates for further development as antibacterial agents .
  • Anticancer Research : Another investigation focused on pyrrolidine derivatives' ability to activate tumor suppressor pathways. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through p53 activation, offering insights into their mechanism of action in oncology .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target Outcome Reference
AntimicrobialPseudomonas aeruginosaEffective inhibition of bacterial growth
AntitumorVarious cancer cell linesInduction of apoptosis via p53 activation
Enzyme InhibitionPBP3Significant inhibitory effects observed
Receptor ModulationVarious receptorsEnhanced binding affinity noted

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine?

  • Answer : The compound is typically synthesized via asymmetric catalysis or resolution techniques. Key steps include:

  • Nucleophilic substitution at the chlorinated aromatic ring using pyrrolidine derivatives .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorophenyl groups .
  • Chiral resolution using enantioselective chromatography or enzymatic methods to isolate the (S)-enantiomer .
  • Purification via recrystallization or column chromatography to achieve >95% purity (common in pyrrolidine derivatives, as noted in and ).

Q. How is the stereochemical configuration of this compound validated?

  • Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELXL ( ) provides definitive stereochemical assignment. For example, related pyrrolidine derivatives in were structurally resolved using this method.
  • Chiral HPLC : Retention time comparison with racemic mixtures or enantiopure standards .
  • Optical rotation : Measured polarimetry to confirm enantiomeric excess .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and absence of impurities (as in and ).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental analysis : Quantitative determination of C, H, N, and Cl to validate stoichiometry .

Q. How is the biological activity of this compound evaluated in vitro?

  • Answer :

  • Receptor-binding assays : Radioligand displacement studies to measure affinity for target receptors (e.g., GPCRs) .
  • Enzyme inhibition assays : Kinetic analysis using fluorogenic or chromogenic substrates .
  • Cytotoxicity screening : MTT or ATP-based assays in cell lines to assess therapeutic windows .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess and yield?

  • Answer :

  • Catalyst screening : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity .
  • Flow chemistry : Continuous synthesis to minimize side reactions and improve scalability .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry to identify optimal conditions .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Answer :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals (common in fluorinated compounds, as noted in ).
  • Disorder modeling : Refine disordered solvent/ligand positions with PART/SUMP restraints .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to detect overfitting .

Q. How are structure-activity relationship (SAR) studies designed for pyrrolidine-based analogs?

  • Answer :

  • Substituent variation : Systematic substitution at the chloro, fluoro, or pyrrolidine positions (e.g., lists analogs with methoxy/methyl groups).
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Free-Wilson analysis : Deconstruct activity contributions of individual substituents .

Q. What computational methods predict metabolic stability and toxicity of this compound?

  • Answer :

  • ADMET prediction : Tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hERG inhibition .
  • Molecular dynamics (MD) : Simulate binding to metabolizing enzymes (e.g., cytochrome P450) to identify metabolic hotspots .
  • In silico toxicity : Derek Nexus or ProTox-II for preliminary hazard assessment (noting that empirical data are often lacking, as in ).

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